2-Methylnaphthalene-d10
Overview
Description
2-Methylnaphthalene-d10, also known as ß-Methylnaphthalene-d10, is a derivative of 2-Methylnaphthalene where all the hydrogen atoms are replaced by deuterium . It has a molecular weight of 152.26 .
Synthesis Analysis
The synthesis of 2-Methylnaphthalene-d10 involves specific isotopic labeling techniques. The exact process is proprietary and not publicly available .Molecular Structure Analysis
The linear formula of 2-Methylnaphthalene-d10 is C10D7CD3 . This indicates that the compound has a naphthalene core structure with a methyl group (CD3) attached to the second carbon atom, and seven of the remaining hydrogen atoms in the naphthalene structure are replaced by deuterium (D) .Physical And Chemical Properties Analysis
2-Methylnaphthalene-d10 is a solid with a boiling point of 241-242 °C and a melting point of 34-36 °C. It has a density of 1.071 g/mL at 25 °C .Scientific Research Applications
Environmental Analysis: Determination of PAHs in Rubber and Plastics
Specific Scientific Field
Analytical chemistry and environmental science.
Summary of the Application
2-Methylnaphthalene-d10 (2-MN-d10) is used as an internal standard in the analysis of polycyclic aromatic hydrocarbons (PAHs) in rubber and plastic articles. PAHs are persistent organic pollutants (POPs) that can be carcinogenic and mutagenic. They are commonly found in oil, coal, rubber, and plastics. In this application, we focus on the determination of 20 PAHs, including 16 EPA-regulated priority PAHs and four commonly monitored PAHs (benzo(j)fluoranthene, benzo[e]pyrene, 2-methylnaphthalene, and 1-methylnaphthalene).
Experimental Procedures
- Gas Chromatography/Mass Spectrometry (GC/MS) :
Results and Outcomes
Hydrocarbon Fingerprinting of Shale Rocks
Specific Scientific Field
Geochemistry and petroleum exploration.
Summary of the Application
2-MN-d10 is used in thermal desorption coupled to comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (TD-GC×GC/TOF-MS) for hydrocarbon fingerprinting of hydraulically fractured shale rocks. This technique helps identify and characterize hydrocarbons in shale formations.
Experimental Procedures
Results and Outcomes
Safety And Hazards
properties
IUPAC Name |
1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMUPPBPVKWKM-UZHHFJDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453745 | |
Record name | 2-Methylnaphthalene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylnaphthalene-d10 | |
CAS RN |
7297-45-2 | |
Record name | 2-Methylnaphthalene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7297-45-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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